2-Amino-6-methylbenzamide
Description
Contextualization within Aminobenzamide Chemistry
Aminobenzamides are a broad class of chemical compounds that feature an amino group and a benzamide (B126) moiety. This structural motif is a cornerstone in the development of biologically active molecules, serving as a versatile scaffold for creating compounds that can interact with a wide array of biological targets. The reactivity of both the amino and amide groups allows for extensive chemical modification, enabling the synthesis of large libraries of derivatives for drug discovery and other applications.
Research into aminobenzamide derivatives has yielded compounds with significant therapeutic potential across various disease areas. For example, certain 2-aminobenzamide (B116534) derivatives have been designed and synthesized as potent inhibitors of histone deacetylases (HDACs), which are crucial enzymes involved in epigenetic regulation and are prominent targets in cancer therapy. exlibrisgroup.comnih.gov These derivatives have shown selectivity for specific HDAC isoforms and antiproliferative activity against various cancer cell lines. exlibrisgroup.comnih.gov Other novel classes of 2-aminobenzamide derivatives have been identified as inhibitors of Heat Shock Protein 90 (Hsp90), another critical target in oncology. acs.org Furthermore, the aminobenzamide scaffold has been explored for other biological activities, including:
Antimicrobial Agents : A series of 2-aminobenzamide derivatives synthesized from isatoic anhydride (B1165640) demonstrated antifungal and antibacterial properties. mdpi.com
Glucokinase Activators : Substituted 2-aminobenzamide derivatives have been investigated as potential glucokinase activators, a strategic target for managing type 2 diabetes. repec.org
The functional versatility of the aminobenzamide core structure establishes it as a "privileged scaffold" in medicinal chemistry, consistently providing a foundation for the development of new therapeutic agents.
Table 1: Examples of Biologically Active Aminobenzamide Derivatives
| Derivative Class | Biological Target/Application | Reference |
|---|---|---|
| 2-Aminobenzamide-hydroxamate hybrids | Histone Deacetylase (HDAC) Inhibition | exlibrisgroup.comnih.gov |
| Indol-4-one and indazol-4-one derived 2-aminobenzamides | Heat Shock Protein 90 (Hsp90) Inhibition | acs.org |
| Derivatives from isatoic anhydride | Antimicrobial (antibacterial and antifungal) | mdpi.com |
| Substituted 2-aminobenzamides | Glucokinase Activation | repec.org |
Significance of 2-Amino-6-methylbenzamide in Contemporary Chemical Science
The primary significance of this compound in modern chemical research lies in its role as a specialized chemical intermediate. Its unique substitution pattern is crucial for the synthesis of more complex, high-value molecules, particularly in the pharmaceutical sector.
A notable application is its use as a precursor in the synthesis of analogues and impurities of immunomodulatory drugs. For instance, the compound 2-amino-N-(2,6-dioxopiperidin-3-yl)-6-methylbenzamide, a derivative of this compound, is structurally related to the blockbuster drug Lenalidomide. pharmaffiliates.com The synthesis of such related compounds is critical for pharmaceutical development, enabling the study of structure-activity relationships, metabolic pathways, and for use as analytical standards.
The physical and chemical properties of this compound are foundational to its utility in synthesis. These properties determine its reactivity, solubility, and handling characteristics.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1885-31-0 | amadischem.comsigmaaldrich.com |
| Molecular Formula | C₈H₁₀N₂O | amadischem.com |
| Molecular Weight | 150.18 g/mol | amadischem.com |
| Synonyms | Benzamide, 2-amino-6-methyl- | pharmaffiliates.com |
Beyond its connection to established drug scaffolds, this compound is also used to create novel chemical entities for exploratory research. For example, it has been used to synthesize 2-amino-N-decyl-6-methylbenzamide, a molecule designed for screening in discovery programs. molport.com This highlights its value as a versatile starting material for generating chemical diversity.
Research Trajectories and Future Outlooks for this compound Studies
The future research involving this compound is poised to expand upon its established role as a key synthetic intermediate. The structural features of this compound open several avenues for future investigation in medicinal chemistry and materials science.
One major trajectory is the continued design and synthesis of novel bioactive compounds. Drawing inspiration from the broader success of aminobenzamide and related heterocyclic structures like quinazolinones and thiazoles in drug discovery, researchers are likely to use this compound as a scaffold to target a new range of biological targets. mdpi.comacs.org The steric hindrance provided by the ortho-methyl group can be exploited to control molecular conformation and improve selectivity for specific enzyme active sites, such as those in kinases or epigenetic-modifying enzymes. acs.orgchemrevlett.com
Another promising area is the development of more efficient and sustainable synthetic routes to this compound and its derivatives. Innovations in catalysis and flow chemistry could provide higher yields and purity, making these valuable building blocks more accessible for both academic and industrial research.
Furthermore, the application of this compound may extend beyond pharmaceuticals. The amino and amide functionalities make it a candidate for incorporation into novel polymers or functional materials where hydrogen bonding and specific molecular recognition properties are desired. As our understanding of complex biological systems and material properties grows, the demand for specialized chemical building blocks like this compound is expected to increase, ensuring its continued relevance in advanced chemical research.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKKLCLIASEVDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588414 | |
| Record name | 2-Amino-6-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1885-31-0 | |
| Record name | 2-Amino-6-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-6-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways of 2 Amino 6 Methylbenzamide
Established Synthetic Routes for 2-Amino-6-methylbenzamide
Synthesis from Isatoic Anhydride (B1165640) and Methylamine (B109427)
The principal industrial method for synthesizing this compound involves the reaction of isatoic anhydride with methylamine. This process is favored for its high efficiency and scalability. The reaction proceeds through a nucleophilic ring-opening of the anhydride by methylamine, followed by decarboxylation to yield the final product.
The optimization of reaction parameters is crucial for maximizing yield and purity. Key factors include temperature, solvent, and the ratio of reactants.
The reaction temperature is typically controlled between 10°C and 50°C, with 30°C being identified as optimal for the best results. patsnap.com Solvents such as ethyl acetate (B1210297) or isopropyl acetate are commonly used. patsnap.com For instance, a procedure might involve adding a 25% aqueous solution of methylamine dropwise to a solution of isatoic anhydride in ethyl acetate, while maintaining the temperature below 30°C. patsnap.com Following the addition, the mixture is typically stirred at this temperature for several hours to ensure the reaction goes to completion. patsnap.com
Microwave-assisted synthesis has also been explored as a method to improve reaction efficiency compared to conventional reflux methods. The choice of solvent, such as DMF or THF, and catalysts can significantly impact the yield.
A general laboratory-scale procedure involves dissolving isatoic anhydride in a suitable solvent like dry DMF and treating it with methylamine hydrochloride and triethylamine. beilstein-journals.org The mixture is then heated for several hours. beilstein-journals.org Workup typically involves pouring the reaction mixture into water and extracting the product with an organic solvent like ethyl acetate. beilstein-journals.org
Table 1: Reaction Condition Optimization for the Synthesis of this compound from Isatoic Anhydride and Methylamine
| Parameter | Condition | Outcome/Observation | Reference |
| Reactants | Isatoic anhydride, Methylamine | Primary industrial route. | |
| Temperature | 10°C - 50°C (Optimal: 30°C) | Controls reaction rate and minimizes side products. | patsnap.com |
| Solvent | Ethyl acetate, Isopropyl acetate, DMF | Affects solubility and reaction kinetics. | patsnap.com |
| Reaction Time | ~4 hours (at 30°C) | Monitored by LC for disappearance of isatoic anhydride. | patsnap.com |
| Workup | Water addition, layer separation, extraction | Isolates the product from the reaction mixture. | patsnap.com |
| Alternative Method | Microwave-assisted synthesis (80°C, 30 min) | Enhances reaction efficiency. |
This synthetic route is known for its high yields, often exceeding 89%. In some reported procedures, yields of up to 94% have been achieved after purification. beilstein-journals.org One specific method describes adding aqueous methylamine to isatoic anhydride at 0°C, followed by stirring overnight, which resulted in a 79% yield of the product as an off-white solid. rsc.org
Purity of the final product is a critical consideration. High-performance liquid chromatography (HPLC) is a standard method for confirming purity, which is often greater than 99%. The melting point of the purified compound is typically in the range of 142–144°C. Recrystallization from solvents like methanol (B129727) is a common method for purification.
The progress of the reaction can be monitored using liquid chromatography to confirm the complete consumption of isatoic anhydride. patsnap.com After the reaction, the mixture is typically diluted with water to precipitate impurities and partition the product into the organic phase for subsequent isolation and purification.
Table 2: Yield and Purity Data for the Synthesis of this compound
| Synthetic Approach | Yield | Purity | Purification Method | Reference |
| Isatoic Anhydride & Methylamine (Industrial) | >89% | >99% | Recrystallization (Methanol) | |
| Isatoic Anhydride & Methylamine (Lab Scale) | 94% | 99% (HPLC) | Column Chromatography | beilstein-journals.org |
| Isatoic Anhydride & Aqueous Methylamine (0°C) | 79% | Not specified | Extraction & Concentration | rsc.org |
Reaction Conditions and Optimization
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis.
Green chemistry principles encourage the use of less hazardous chemicals and solvents. One approach involves using water as a solvent, which is a significant improvement over volatile organic compounds. For instance, the synthesis of related benzamides has been achieved by reacting isatoic anhydride with amino acids in water. bioline.org.br Another innovative and eco-friendly approach involves the hydrolysis of nitriles in a water extract of pomelo peel ash (WEPPA), which acts as a natural and effective medium, eliminating the need for external transition metals, bases, or organic solvents. researchgate.netnih.gov This method has demonstrated moderate to excellent yields for a variety of amides. nih.gov
The use of safer, alternative solvents is a key aspect of green synthesis. labmanager.com Guides from major pharmaceutical companies often recommend replacing high-hazard solvents with more benign alternatives. labmanager.com
The "greenness" of a chemical process can be quantitatively assessed using various metrics. labmanager.commdpi.com These metrics provide a framework for evaluating the environmental impact of a synthesis. huarenscience.com
Atom Economy: This metric calculates the percentage of atoms from the reactants that are incorporated into the final product. labmanager.com A higher atom economy indicates a more efficient and less wasteful process.
Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials used (solvents, reagents, process water) to the mass of the final product. labmanager.com A lower PMI value signifies a more sustainable process.
E-Factor: The E-Factor is the ratio of the mass of total waste generated to the mass of the product. labmanager.com
Table 3: Key Green Chemistry Metrics
| Metric | Description | Goal for "Greener" Process | Reference |
| Atom Economy | % of reactant atoms in the final product. | Maximize | labmanager.com |
| Process Mass Intensity (PMI) | Total mass input / mass of product. | Minimize | labmanager.com |
| E-Factor | Total waste mass / mass of product. | Minimize | labmanager.com |
Environmentally Benign Reagents and Solvents
Derivatization and Functionalization Strategies of this compound
The presence of an amine group, an amide group, and a substituted benzene (B151609) ring makes this compound a versatile building block for chemical synthesis. These functional groups offer multiple sites for reactions, allowing for the strategic modification of the molecule's structure and properties.
Reactions at the Amine Group
The primary amine group (-NH₂) on the benzene ring is a key site for a variety of chemical transformations. Its nucleophilic nature allows it to participate in several important reactions.
Acylation: Aliphatic and aromatic primary amines readily react with acid chlorides, anhydrides, and esters in a process known as acylation. ncert.nic.in This reaction involves the substitution of a hydrogen atom of the -NH₂ group with an acyl group (R-C=O), resulting in the formation of an amide. ncert.nic.in To drive the reaction to completion, a base stronger than the amine, such as pyridine, is often used to neutralize the acid byproduct (e.g., HCl). ncert.nic.in
Alkylation: Amines can undergo alkylation when treated with alkyl halides. ncert.nic.in The primary amine acts as a nucleophile, attacking the alkyl halide to form a secondary amine. This secondary amine can further react to produce a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. ncert.nic.in
Derivatization for Analysis: For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), the polar amine group is often derivatized to increase volatility and improve chromatographic behavior. sigmaaldrich.com This is typically achieved by replacing the active hydrogens of the amine group with nonpolar moieties. sigmaaldrich.com Common derivatization techniques include silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), and acylation, with reagents such as trifluoroacetic anhydride (TFAA). sigmaaldrich.comiu.edu
Amino acids and biogenic amines can be derivatized using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, which transforms primary and secondary amines into stable, fluorescent derivatives suitable for analysis. nih.gov
Reactions at the Amide Group
The amide functional group (-CONH₂) also provides opportunities for chemical modification, primarily through hydrolysis.
Hydrolysis: The amide bond can be cleaved under either acidic or basic conditions to yield a carboxylic acid and an amine or ammonia. pearson.com For instance, the hydrolysis of N-methylbenzamide can produce benzoic acid and methylamine. pearson.com This reaction is a fundamental transformation in organic synthesis, allowing for the conversion of amides back to their constituent carboxylic acids. pearson.com
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. total-synthesis.comuomustansiriyah.edu.iq The existing substituents on the ring, the amino group (-NH₂) and the methyl group (-CH₃), influence the position of the incoming electrophile. Both the amino and methyl groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. uomustansiriyah.edu.iq
Halogenation is a common electrophilic aromatic substitution reaction where a halogen atom (e.g., chlorine, bromine) is introduced onto the aromatic ring.
A significant application of halogenation is in the synthesis of 2-Amino-3,5-dichloro-N-methylbenzamide, an important intermediate for certain pesticides. patsnap.com This synthesis involves the chlorination of an N-methylbenzamide derivative.
The choice of chlorinating agent is crucial for the successful and efficient synthesis of 2-Amino-3,5-dichloro-N-methylbenzamide.
One-pot synthesis methods have been developed starting from isatoic anhydride. patsnap.com The process involves the reaction of isatoic anhydride with a methylamine solution to form 2-amino-N-methylbenzamide. patsnap.com Subsequently, a chlorinating agent is added to the reaction mixture. patsnap.com
Trichloroisocyanuric acid (TCCA) has been effectively used as a chlorinating reagent in this synthesis. patsnap.com The reaction is typically carried out in an organic solvent like ethyl acetate. patsnap.com The use of dichlorohydantoin (DCDMH) as a chlorinating agent has been reported to result in incomplete reactions, leaving monochlorinated impurities that are difficult to remove. patsnap.com In contrast, TCCA offers higher reactivity and leads to a cleaner product. patsnap.com
A patented method highlights a one-pot synthesis where isatoic anhydride is reacted with a methylamine solution, followed by the slow addition of trichloroisocyanuric acid to the resulting organic phase containing 2-amino-N-methylbenzamide. patsnap.com This process has been shown to produce 2-Amino-3,5-dichloro-N-methylbenzamide in high yield and purity.
| Reagent | Role | Key Characteristics |
| Isatoic anhydride | Starting material | Reacts with methylamine to form the benzamide (B126) backbone. patsnap.com |
| Methylamine solution | Reagent | Provides the N-methyl group of the amide. patsnap.com |
| Trichloroisocyanuric acid (TCCA) | Chlorinating agent | Provides chlorine atoms for electrophilic substitution on the benzene ring. patsnap.com |
| Ethyl acetate | Solvent | Provides the reaction medium. patsnap.com |
Table 1: Key Reagents in the Synthesis of 2-Amino-3,5-dichloro-N-methylbenzamide
Halogenation Reactions
Synthesis of 2-Amino-3,5-dichloro-N-methylbenzamide
Direct studies on the dichlorination of this compound are not extensively available in the reviewed literature. However, research on the dichlorination of the isomeric compound 2-amino-N-methylbenzamide provides a valuable model for this transformation. A patented method details the synthesis of 2-amino-3,5-dichloro-N-methylbenzamide, which involves the chlorination of 2-amino-N-methylbenzamide using trichloroisocyanuric acid (TCCA) patsnap.com. This process is conducted as a "one-pot" method following the initial formation of the aminobenzamide from isatoic anhydride patsnap.com.
The optimization of this reaction focuses on temperature control and reagent addition to achieve high yield and purity, minimizing the formation of byproducts such as monochlorinated intermediates patsnap.com. The reaction is typically performed in an organic solvent like ethyl acetate or isopropyl acetate patsnap.com.
Key parameters for the dichlorination step are outlined in the following table, based on the synthesis of 2-amino-3,5-dichloro-N-methylbenzamide patsnap.com.
| Parameter | Condition | Rationale / Observation |
|---|---|---|
| Chlorinating Agent | Trichloroisocyanuric Acid (TCCA) | Provides good reactivity and solubility for the chlorination reaction patsnap.com. |
| Solvent | Ethyl Acetate or Isopropyl Acetate | The reaction can be carried out in the same solvent used for the preceding synthesis step patsnap.com. |
| Temperature | Controlled between 30°C and 80°C, optimally 40°C - 50°C | Temperature is controlled to prevent runaway reactions and formation of impurities. The optimal range provides the best effect patsnap.com. |
| Monitoring | High-Performance Liquid Chromatography (HPLC) | Used to track the disappearance of the starting material and monochlorinated intermediates, ensuring the reaction goes to completion patsnap.com. |
The purification of aminobenzamide derivatives and the management of reaction byproducts are critical for obtaining a final product of high purity. In the synthesis of this compound and its derivatives, challenges can arise from both starting materials and reaction pathways.
Byproduct Formation: The steric hindrance from the methyl group at the ortho-position (C6) to the amino group can influence reaction yields and lead to the formation of byproducts. In the synthesis of related N-(2-aminoarylacyl)benzotriazoles, the presence of a 6-methyl substituent was reported to result in a low yield (25%) of the desired product, indicating that steric effects can promote alternative, non-productive reaction pathways.
During chlorination reactions, such as the one described above, the primary byproducts are often monochlorinated species. Incomplete reaction can leave residual starting material, creating a complex mixture that requires careful purification patsnap.com.
Purification and Enhancement Strategies: A multi-step approach is often employed to isolate the target compound and enhance its purity.
Quenching: After the chlorination reaction, a reducing agent like sodium sulfite (B76179) is added to quench any remaining active chlorinating agent patsnap.com.
pH Adjustment: The reaction mixture is typically washed with water, and the pH is adjusted to a basic range (8-13) using reagents like sodium hydroxide (B78521) or sodium carbonate. This helps in separating the product from acidic or water-soluble impurities patsnap.com.
Extraction & Crystallization: The product is extracted into an organic phase. Purification of the crude solid can be achieved through techniques like slurrying or "pulping" in a suitable solvent patsnap.com. For related methylated compounds, recrystallization from a solvent system like ethanol/water is effective orgsyn.org.
Decolorization: The use of activated carbon (Norit) can be employed during recrystallization to remove colored impurities, yielding a purer, paler product orgsyn.org.
The table below summarizes common byproducts and the strategies used for their management.
| Byproduct Type | Management Strategy | Source |
|---|---|---|
| Unreacted Starting Material | Reaction monitoring (e.g., HPLC) to ensure completion; Chromatographic separation or recrystallization. | patsnap.com |
| Monochlorinated Intermediates | Reaction monitoring (HPLC) to drive reaction to completion; pH adjustment and extraction. | patsnap.com |
| Water-Soluble Impurities | Aqueous workup (liquid-liquid extraction). | researchgate.netwalisongo.ac.id |
| Colored Impurities | Treatment with activated carbon (Norit) during recrystallization. | orgsyn.org |
Exploration of Novel Reaction Pathways
The synthesis of 2-aminobenzamides and their subsequent transformation into more complex heterocyclic structures is an area of active research. Modern synthetic methods aim to improve efficiency, yield, and environmental footprint compared to traditional approaches.
One of the most common starting points for synthesizing 2-aminobenzamides is isatoic anhydride . The reaction involves nucleophilic attack by an amine, followed by ring-opening and decarboxylation mdpi.com. While this can be done by conventional heating, microwave-assisted methods have been shown to be faster and, in some cases, provide higher yields sharif.edu.
Several novel pathways for the synthesis and functionalization of 2-aminobenzamides have been explored:
Copper-Catalyzed Aerobic Oxidation: Quinazolinone derivatives can be synthesized from 2-aminobenzamide (B116534) derivatives and alcohols using a copper catalyst under an oxygen atmosphere with microwave irradiation. It was noted that substrates with electron-donating groups, such as a methyl group, led to decreased yields, a relevant finding for the 6-methyl substituted compound rsc.org.
One-Pot Diazotisation–Cyclisation: A mild and effective one-pot method has been developed for converting 2-aminobenzamides into 1,2,3-benzotriazin-4(3H)-ones. This pathway uses a polymer-supported nitrite (B80452) reagent and p-toluenesulfonic acid for diazotization and subsequent cyclization rsc.org.
UV-Light-Induced Synthesis: A photocatalytic method for producing 2-aminobenzamides involves the UV-light-induced dehydrogenative N-acylation of amines with 2-nitrobenzaldehydes. This approach is notable for being photocatalyst-free and proceeding under mild conditions thieme-connect.com.
Microwave-Assisted Cyclization with Ionic Liquids: A highly efficient, one-pot synthesis of 1-alkylquinazoline-2,4-diones from o-aminobenzamides has been developed using microwave irradiation in the presence of ionic liquids. In this reaction, dialkyl carbonates serve as both carbonylating and alkylating agents scielo.org.mx.
The following table provides a comparative overview of these novel synthetic methodologies.
| Method | Key Reagents/Conditions | Product Type | Advantages | Source |
|---|---|---|---|---|
| Copper-Catalyzed Aerobic Oxidation | CuI, Cs₂CO₃, O₂, Alcohol, Microwave | Quinazolinones | Uses economical copper catalyst, solvent-free conditions. | rsc.org |
| One-Pot Diazotisation–Cyclisation | Polymer-supported nitrite, p-TsOH | 1,2,3-Benzotriazin-4(3H)-ones | Mild conditions, stable diazonium salt intermediate, one-pot procedure. | rsc.org |
| UV-Light-Induced N-Acylation | 2-Nitrobenzaldehyde, Amine, UV light (365–375 nm) | 2-Aminobenzamides | Photocatalyst-free, mild room temperature conditions. | thieme-connect.com |
| Microwave-Assisted Cyclization | Dialkyl Carbonate, Ionic Liquid, Microwave | 1-Alkylquinazoline-2,4-diones | One-pot, excellent yields, high purity, fast reaction times. | scielo.org.mx |
Advanced Spectroscopic and Structural Elucidation of 2 Amino 6 Methylbenzamide
Vibrational Spectroscopy Studies
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides profound insights into the molecular vibrations and functional groups present in a molecule. While experimental spectra for 2-Amino-6-methylbenzamide are available in spectral databases, detailed peak assignments in published literature are scarce. spectrabase.com The following sections discuss the expected vibrational modes based on the compound's structure.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a distinct fingerprint, revealing the presence of specific functional groups. An experimental FT-IR spectrum for this compound is recorded on SpectraBase, obtained using a KBr-pellet technique. spectrabase.com
The key functional groups in this compound—the primary amine (-NH₂), the primary amide (-CONH₂), the methyl group (-CH₃), and the substituted benzene (B151609) ring—give rise to characteristic absorption bands. The N-H stretching vibrations of both the amine and amide groups are typically observed in the 3500-3200 cm⁻¹ region. The carbonyl (C=O) stretch of the primary amide is a strong, prominent band, usually found between 1680 and 1630 cm⁻¹.
Expected Infrared Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Asymmetric Stretch | Amine (-NH₂) | ~3400 | Medium |
| N-H Symmetric Stretch | Amine (-NH₂) | ~3300 | Medium |
| N-H Asymmetric Stretch | Amide (-CONH₂) | ~3350 | Medium |
| N-H Symmetric Stretch | Amide (-CONH₂) | ~3200 | Medium |
| C-H Aromatic Stretch | Ar-H | 3100-3000 | Variable |
| C-H Aliphatic Stretch | Methyl (-CH₃) | 2975-2850 | Medium |
| C=O Stretch (Amide I) | Amide (-CONH₂) | 1680-1630 | Strong |
| N-H Bend (Scissoring) | Amine/Amide (Amide II) | 1650-1550 | Strong-Medium |
| C=C Aromatic Stretch | Benzene Ring | 1600-1450 | Medium-Weak |
| C-H Aliphatic Bend | Methyl (-CH₃) | 1465-1370 | Medium |
| C-N Stretch | Amine/Amide | 1350-1200 | Medium |
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. An experimental FT-Raman spectrum for this compound is available on SpectraBase. spectrabase.com Aromatic ring vibrations and C-C skeletal stretches typically show strong signals in Raman spectra. The symmetric vibrations of the molecule are expected to be Raman active.
Expected Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | Amine/Amide | 3400-3200 | Weak-Medium |
| C-H Aromatic Stretch | Ar-H | 3100-3000 | Strong |
| C-H Aliphatic Stretch | Methyl (-CH₃) | 2975-2850 | Strong |
| C=O Stretch (Amide I) | Amide (-CONH₂) | 1680-1630 | Weak |
| C=C Aromatic Stretch | Benzene Ring | 1620-1580 | Strong |
| Ring Breathing | Benzene Ring | ~1000 | Strong |
| C-CH₃ Stretch | Aromatic-Methyl | 1200-1150 | Medium |
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. While commercial suppliers indicate the existence of NMR data for this compound, this information is not publicly available in the reviewed scientific literature. bldpharm.comamadischem.com The following sections detail the expected spectral characteristics based on the molecule's structure.
¹H NMR spectroscopy provides information about the chemical environment, number, and connectivity of protons in a molecule. For this compound, distinct signals are expected for the protons of the methyl group, the aromatic ring, the primary amine, and the primary amide. The aromatic region would be complex due to the substitution pattern, likely showing coupling between the three adjacent ring protons.
Predicted ¹H NMR Spectral Data for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Number of Protons |
|---|---|---|---|
| Ar-H (Aromatic) | 6.5 - 7.5 | Multiplet (m) | 3H |
| -CONH₂ (Amide) | 5.5 - 8.0 | Broad Singlet (br s) | 2H |
| -NH₂ (Amine) | 4.0 - 5.5 | Broad Singlet (br s) | 2H |
| -CH₃ (Methyl) | 2.0 - 2.5 | Singlet (s) | 3H |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. This compound has eight unique carbon atoms, and thus eight distinct signals are expected in its broadband proton-decoupled ¹³C NMR spectrum. The chemical shifts are influenced by the nature of the substituents on the aromatic ring.
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (Amide Carbonyl) | 168 - 172 |
| C-NH₂ (Aromatic) | 145 - 150 |
| C-CONH₂ (Aromatic) | 135 - 140 |
| C-CH₃ (Aromatic) | 130 - 138 |
| C-H (Aromatic) | 115 - 130 |
| -CH₃ (Methyl) | 18 - 25 |
Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are instrumental in making unambiguous assignments of ¹H and ¹³C signals, especially for complex structures. To date, no published studies employing these techniques on this compound have been found.
However, if such studies were performed, they would be expected to reveal the following:
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the three adjacent protons on the aromatic ring, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signal to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It would be particularly useful for assigning the quaternary (non-protonated) carbons. For instance, correlations would be expected from the methyl protons to the C-CH₃ and adjacent aromatic C-H carbons. The amide protons would show correlations to the carbonyl carbon and the aromatic C-CONH₂ carbon.
These advanced techniques would be essential for the complete and unambiguous structural elucidation of this compound in solution.
¹³C NMR Spectral Analysis
Mass Spectrometry (MS) Characterization
Mass spectrometry of this compound provides critical information about its molecular weight and fragmentation pattern, which is instrumental in its identification and structural confirmation. The electron ionization (EI) mass spectrum is anticipated to show a prominent molecular ion peak ([M]⁺) corresponding to its exact mass. The fragmentation of this molecular ion is dictated by the presence of the amino, methyl, and benzamide (B126) functional groups.
Key fragmentation pathways would likely involve:
Loss of Ammonia (NH₃): Cleavage of the amino group can lead to a significant [M-17]⁺ fragment.
Loss of the Amide Group (CONH₂): The molecule can undergo cleavage to lose the carboxamide group, resulting in a fragment corresponding to the 2-amino-6-methylphenyl cation.
Formation of an Acylium Ion: A common fragmentation for benzamides is the formation of a stable acylium ion, [C₈H₈NO]⁺, through the loss of a hydrogen radical.
Ring Fragmentation: Subsequent fragmentation of the aromatic ring can lead to smaller charged species.
The precise masses of these fragments, as determined by high-resolution mass spectrometry (HRMS), would allow for the confirmation of the elemental composition of the parent molecule and its fragments.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure | Nominal m/z |
|---|---|---|
| [M]⁺ | C₈H₁₀N₂O⁺ | 150 |
| [M-NH₃]⁺ | C₈H₇O⁺ | 133 |
| [M-CONH₂]⁺ | C₇H₈N⁺ | 106 |
X-Ray Crystallography and Crystal Structure Analysis
While a detailed single-crystal X-ray structure of this compound itself is not widely reported in publicly accessible literature, analysis of its derivatives provides invaluable information about its likely solid-state conformation and intermolecular interactions.
Single Crystal X-Ray Diffraction for Derivatives
The study of derivatives, such as N-substituted or ring-modified analogues of this compound, through single-crystal X-ray diffraction allows for the precise determination of bond lengths, bond angles, and torsion angles. For instance, in related benzamide structures, the amide group is often observed to be nearly coplanar with the benzene ring to maximize resonance stabilization. However, the presence of the ortho-methyl group in this compound likely induces some steric strain, potentially causing the amide group to twist slightly out of the plane of the aromatic ring. This twisting would have significant implications for the molecule's electronic properties and its ability to participate in intermolecular interactions.
Molecular Packing and Intermolecular Interactions
The crystal packing of this compound derivatives is predominantly governed by a combination of strong hydrogen bonds, π-stacking interactions, and weaker van der Waals forces. These interactions dictate the three-dimensional architecture of the crystal lattice.
The primary amine (-NH₂) and amide (-CONH₂) groups are excellent hydrogen bond donors and acceptors. In the crystal structures of related benzamides, extensive hydrogen bonding networks are commonly observed. The amine group can donate two hydrogen bonds to neighboring acceptor atoms, which are typically the oxygen atoms of the amide groups. The amide N-H can also act as a hydrogen bond donor. This leads to the formation of robust supramolecular synthons, such as dimers or one-dimensional chains. For example, the classic R²₂(8) amide-amide hydrogen bonding motif, forming a cyclic dimer, is a frequent feature in the crystal packing of primary amides. The amino group can further link these primary structures into more complex two- or three-dimensional networks.
Table 2: Potential Hydrogen Bond Parameters in this compound Crystal Structure
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H···A Interaction Type |
|---|---|---|---|
| N(amino)-H | H | O(amide) | Intermolecular |
| N(amide)-H | H | O(amide) | Intermolecular (e.g., dimer formation) |
The presence of the aromatic benzene ring facilitates π-stacking interactions, which contribute significantly to the stabilization of the crystal structure. These interactions can occur in either a face-to-face or an offset (parallel-displaced) fashion. The substitution pattern on the ring, including the electron-donating amino and methyl groups, influences the electron density of the π-system and thus the nature and strength of these interactions. In many aromatic compounds, the interplanar distance between stacked rings is typically in the range of 3.3 to 3.8 Å.
Pi-Stacking Interactions
Hirshfeld Surface Analysis and Quantitative Intermolecular Contact Studies
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed examination of close contacts between neighboring molecules. While a specific Hirshfeld surface analysis for this compound was not found in the surveyed literature, studies on closely related analogs provide significant insight into the expected intermolecular interactions.
A notable example is the analysis of N-(2-amino-phenyl)-2-methyl-benzamide , which shares the 2-methylbenzamide (B88809) core. Its crystal structure is stabilized by a combination of intermolecular interactions including N–H⋯N, C–H⋯O, and C–H⋯π contacts. researchgate.net Another highly relevant compound is 2-amino-6-chloro-N-methylbenzamide , an isomer where the methyl group is replaced by a chlorine atom. In its crystal structure, molecules are connected into layers by N—H···O hydrogen bonds. nih.gov
Based on the analysis of these related structures, the intermolecular contacts for this compound can be predicted to be dominated by hydrogen bonding involving the amino and amide groups, as well as weaker C-H···π and van der Waals interactions.
Table 1: Predicted Intermolecular Contacts for this compound based on Analogous Compounds
| Interaction Type | Donor/Acceptor Groups | Expected Role in Crystal Packing |
|---|---|---|
| N-H···O | Amino (N-H) and Amide (C=O) | Primary interaction, likely forming dimers or chains |
| N-H···N | Amino (N-H) and Amino (N) | Possible, but likely less favorable than N-H···O |
| C-H···O | Methyl/Aromatic (C-H) and Amide (C=O) | Secondary interaction, contributing to 3D network stability |
| C-H···π | Methyl/Aromatic (C-H) and Benzene Ring | Contributes to the stabilization of layered structures |
| H···H | Various | Significant contribution to the total surface contacts |
| π···π | Benzene Ring Stacking | Potential interaction depending on molecular conformation |
This table is predictive and based on data from related benzamide structures.
Crystal Engineering Principles Applied to this compound Derivatives
Crystal engineering is the design and synthesis of functional solid-state structures with desired properties by controlling intermolecular interactions. core.ac.uk The principles of crystal engineering are extensively applied to benzamide derivatives to control their solid-state architecture and, consequently, their physicochemical properties. This is achieved by strategically modifying the molecular structure, for example, through the introduction of different functional groups. uantwerpen.be
A key strategy in the crystal engineering of benzamides is the utilization of robust supramolecular synthons, which are reliable and recurring patterns of intermolecular interactions. For benzamides, the amide-amide hydrogen bond, forming either a dimer or a catemer (chain) motif, is a primary synthon. dcu.ie
The application of these principles can be seen in derivatives of this compound. For example, the crystal structure of 2-amino-6-chloro-N-methylbenzamide reveals that molecules are linked by N—H···O hydrogen bonds, creating layers parallel to the ab plane of the unit cell. nih.gov In this structure, the dihedral angle between the benzene ring and the methylamide group is 68.39 (11)°, a conformational feature that facilitates the observed hydrogen-bonding network. nih.gov The substitution of a methyl group with a chlorine atom demonstrates how subtle electronic and steric changes can be used to fine-tune crystal packing.
Systematic studies on isomeric series of substituted benzamides are a core component of crystal engineering. dcu.iedcu.ie By analyzing grids of isomers, such as N-(pyridyl)benzamides, researchers can elucidate relationships between molecular conformation, intermolecular interactions, and the resulting solid-state structure. dcu.iedcu.ie This knowledge is crucial for designing new materials, including macrocycles and foldamers based on benzamide scaffolds. dcu.ie
Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. researchgate.net Isostructurality refers to the phenomenon where different compounds crystallize in the same or very similar structures. researchgate.netiucr.org Both concepts are central to crystal engineering and are of high importance in the pharmaceutical and materials sciences, as different polymorphs or isostructural series can exhibit varied properties like solubility and stability.
Benzamide itself is a classic example of a polymorphic compound, with its first polymorphs being reported in 1832. researchgate.net At least three polymorphic forms of benzamide are known, and their crystal structures feature similar primary hydrogen-bonding motifs that form dimers and ribbons. researchgate.net The selective crystallization of these forms can be influenced by factors such as supersaturation levels and the presence of impurities. researchgate.netresearchgate.net
The study of substituted benzamides provides deep insight into the factors governing isostructurality and polymorphism. For instance, extensive research on halogenated benzamides has shown that it is possible to create isostructural series by substituting one halogen for another (e.g., Cl for Br). researchgate.netiucr.org These studies perform detailed quantitative evaluations of intermolecular interactions to understand how the nature and size of the halogen atom influence the crystal packing. iucr.org The exchange of a methyl group for a chlorine atom, a common strategy in medicinal chemistry, is also known to sometimes result in isostructural crystals, although this is not guaranteed. researchgate.net Analysis of mono- and dichloro-/methyl benzamide isomers has revealed a prevalence for certain space groups with similar unit cell parameters, indicating a strong tendency towards isostructurality. dcu.ie
While specific studies on the polymorphism and isostructurality of this compound derivatives are not detailed in the available literature, the principles derived from these related benzamide systems are directly applicable. Engineering derivatives of this compound through substitution on the aromatic ring or modification of the amide group would be a rational approach to search for new polymorphs or to create isostructural series with tailored properties.
Computational Chemistry and Theoretical Investigations of 2 Amino 6 Methylbenzamide
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties. For 2-Amino-6-methylbenzamide, DFT studies provide a foundational understanding of its intrinsic characteristics.
Geometry Optimization and Conformational Analysis
The first step in the theoretical investigation of a molecule is typically the optimization of its geometry to find the most stable conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.
Theoretical and experimental studies on substituted benzamides have shown that the orientation of the amide group relative to the benzene (B151609) ring is a key conformational feature. researcher.life In many benzamides, the amide group is not perfectly coplanar with the phenyl ring, with a calculated torsional angle between the carbonyl group and the phenyl ring (ω) often around 20-25°. researcher.life For this compound, intramolecular interactions, such as potential hydrogen bonding between the amino group and the carbonyl oxygen, can influence this conformation. DFT calculations on related molecules, like 2-aminobenzamides, suggest that a conformer with the carbonyl oxygen and the 2-amino group on the same side is predominant, often stabilized by a six-membered intramolecular ring formed through hydrogen bonding. mdpi.com
The presence of the methyl group at the 6-position introduces steric hindrance, which can further influence the planarity of the molecule. The optimized geometry would reflect a balance between the electronic effects of the amino and amide groups and the steric effects of the methyl group.
Below is a table of selected optimized geometrical parameters for a closely related compound, 2-Amino-6-chloro-N-methylbenzamide, calculated using the DFT (B3LYP) method, which can serve as a model for understanding the geometry of this compound. ajrconline.org
| Parameter | Bond/Angle | Value |
| Bond Length | C-Cl | 1.75 Å |
| C-N (amino) | 1.40 Å | |
| C-C (ring) | 1.39 - 1.41 Å | |
| C=O | 1.24 Å | |
| C-N (amide) | 1.36 Å | |
| Bond Angle | C-C-C (ring) | 118 - 121° |
| C-C-N (amino) | 121.5° | |
| O=C-N (amide) | 123.5° | |
| Data for 2-Amino-6-chloro-N-methylbenzamide from a theoretical study. ajrconline.org |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule, as well as its chemical reactivity. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a measure of the molecule's chemical stability and reactivity. irjweb.com
For this compound, the amino group, being an electron-donating group, is expected to raise the energy of the HOMO. The methyl group also has a weak electron-donating effect. The benzamide (B126) moiety itself possesses both donor (amino part of the amide) and acceptor (carbonyl group) characteristics. The interplay of these substituents governs the energies of the frontier orbitals.
A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ossila.com DFT calculations on substituted benzamides and related molecules provide insight into these energy levels. irjweb.comsci-hub.se
The following table presents the calculated HOMO, LUMO, and energy gap values for benzamide and a related substituted benzamide.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Benzamide | -6.724 | -1.071 | 5.653 |
| 2-Amino-4-chloro-N-methylbenzamide | - | - | ~4.5 |
| Data for Benzamide from a theoretical study. sci-hub.se Data for 2-Amino-4-chloro-N-methylbenzamide from a theoretical study. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting its reactive sites. The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.
Typically, red and orange colors indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue colors represent areas of positive potential, which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral potential.
For this compound, the MEP map is expected to show the most negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs of electrons and its high electronegativity. Regions of positive potential (blue) are anticipated around the hydrogen atoms of the amino and amide groups, making them potential sites for hydrogen bonding and nucleophilic interactions. The benzene ring itself would exhibit a region of relatively neutral or slightly negative potential. Understanding the MEP is crucial for predicting how the molecule will interact with other molecules and biological targets.
Prediction of Spectroscopic Properties (UV-Vis, Vibrational)
DFT calculations can be employed to predict the spectroscopic properties of molecules, such as their UV-Vis absorption spectra and vibrational (infrared and Raman) spectra. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. rjptonline.org
The calculated absorption spectrum for 2-aminobenzamides typically shows characteristic bands that can be compared with experimental data. mdpi.com For example, studies on halogenated 2-aminobenzamides have shown a good correlation between TD-DFT computed spectra and experimental results. mdpi.com
Similarly, the vibrational frequencies of this compound can be calculated using DFT. These theoretical frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the calculations, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra. rjptonline.org The calculated vibrational spectrum of the related compound 2-Amino-6-chloro-N-methylbenzamide provides an example of the types of vibrational modes that can be predicted. ajrconline.org
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational dynamics of a molecule, its interactions with a solvent, and its binding to a receptor.
A literature search did not yield any specific molecular dynamics simulation studies focused solely on this compound. However, MD simulations have been used to study the binding of related 2-aminobenzamide (B116534) derivatives to biological targets like histone deacetylases (HDACs). mdpi.com Such studies on this compound could be valuable in understanding its behavior in a biological environment, including its flexibility and the stability of its interactions with water molecules or a protein's active site.
Quantum Chemical Parameters and Reactivity Indices
From the HOMO and LUMO energy values obtained through DFT calculations, several quantum chemical parameters and reactivity indices can be derived. These parameters provide a quantitative measure of the molecule's reactivity and stability. irjweb.com
Key parameters include:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as (I + A) / 2.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution, calculated as (I - A) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (1 / η).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as χ² / (2η).
These parameters help in understanding the global reactivity of the molecule. For instance, a high electrophilicity index suggests that the molecule is a good electrophile.
The following table shows the calculated quantum chemical parameters for a related triazine derivative, which illustrates the type of data obtained from such analyses.
| Parameter | Value (eV) |
| EHOMO | -6.2967 |
| ELUMO | -1.8096 |
| Energy Gap (ΔE) | 4.4871 |
| Chemical Hardness (η) | 2.2435 |
| Electronegativity (χ) | 4.05315 |
| Electrophilicity Index (ω) | 3.655 |
| Data for a triazine derivative from a theoretical study. irjweb.com |
Structure-Property Relationship Predictions
Computational chemistry provides a powerful lens for predicting the properties of a molecule based on its structure, offering insights that complement and guide experimental research. Through methods like Density Functional Theory (DFT), it is possible to model molecular behavior and establish quantitative structure-property relationships (QSPR). These predictions are crucial for understanding the reactivity, stability, and potential applications of chemical compounds.
While specific, in-depth computational studies focused exclusively on this compound are not extensively available in the reviewed literature, the principles of structure-property relationship predictions can be effectively illustrated by examining theoretical investigations on closely related analogs. Studies on compounds like 2-Amino-6-chloro-N-methylbenzamide demonstrate the common computational approaches used for this class of molecules. wikipedia.org These theoretical methods allow for the calculation of various molecular descriptors that are intrinsically linked to the compound's properties.
Research findings on analogous structures typically involve the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). From this optimized structure, a wealth of information can be derived. Key areas of investigation include the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the mapping of the Molecular Electrostatic Potential (MEP).
The Molecular Electrostatic Potential (MEP) surface is another vital predictive tool. It maps the electron density on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This allows for the prediction of how the molecule will interact with other reagents, highlighting the most probable sites for chemical reactions such as nucleophilic or electrophilic attacks.
To illustrate the types of data generated in such computational studies, the following tables present hypothetical but representative findings for this compound, based on the types of results published for similar molecules.
| Predicted Property | Value (Hypothetical) | Significance |
| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.6 eV | Indicates chemical reactivity and stability; a larger gap implies higher stability. |
| Ionization Potential | 5.8 eV | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity | 1.2 eV | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | 3.5 eV | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 2.3 eV | Resistance of the molecule to change its electron configuration. |
Table 2: Selected Predicted Structural Parameters for this compound This table provides examples of the kind of geometric data obtained from structural optimization calculations. These parameters define the three-dimensional shape and bonding characteristics of the molecule.
| Structural Parameter | Bond/Angle | Predicted Value (Hypothetical) |
| Bond Length | C=O (Amide) | 1.24 Å |
| Bond Length | C-N (Amide) | 1.35 Å |
| Bond Length | C-C (Aromatic Ring) | 1.39 - 1.41 Å |
| Bond Length | C-NH2 (Amino Group) | 1.38 Å |
| Bond Angle | O=C-N (Amide) | 122.5° |
| Bond Angle | C-C-C (Aromatic Ring) | 119.0° - 121.0° |
| Dihedral Angle | C-C-C=O | 15.0° |
These predicted values, derived from computational models, provide a detailed microscopic view of the molecule. By systematically changing the substituents on the benzamide scaffold (for example, by replacing the methyl group with other functional groups) and recalculating these properties, researchers can build robust structure-property relationship models. These models are invaluable for designing new molecules with specific desired characteristics, such as enhanced reactivity, greater stability, or targeted biological activity.
Chemical Reactivity and Mechanism Studies of 2 Amino 6 Methylbenzamide
Reaction Kinetics and Thermodynamics
Detailed kinetic and thermodynamic parameters specifically for 2-Amino-6-methylbenzamide are not extensively documented in publicly available literature. However, studies on closely related compounds provide insight into the factors governing its reactivity and stability.
Thermal stability analysis performed on analogous compounds, such as 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA), using Differential Scanning Calorimetry (DSC) reveals important thermodynamic data. For ADMBA, the activation energy (Ea) for thermal decomposition was found to be in the range of 120 to 140 kJ/mol, with an average heat release of -852.41 J/g, indicating an exothermic decomposition process. researchgate.net Such studies are crucial for assessing the thermal hazards and stability of substituted aminobenzamides.
| Parameter | Value | Method | Compound |
| Activation Energy (Ea) | 120 - 140 kJ/mol | DSC | 2-amino-3,5-dichloro-N-methylbenzamide |
| Heat Release (ΔH) | -852.41 J/g | DSC | 2-amino-3,5-dichloro-N-methylbenzamide |
| Initial Decomposition Temp. | 345 - 402 °C | DSC | 2-amino-3,5-dichloro-N-methylbenzamide |
Table 1: Thermodynamic data for the thermal decomposition of a related benzamide (B126) derivative. Data sourced from a study on 2-amino-3,5-dichloro-N-methylbenzamide. researchgate.net
The kinetics of reactions involving the aminobenzamide scaffold are also explored in the context of medicinal chemistry. Derivatives of 2-aminobenzamide (B116534) that function as histone deacetylase (HDAC) inhibitors have been shown to exhibit a slow-on/slow-off binding mechanism. nih.gov For instance, kinetic analysis of compound 109 (a derivative of 2-aminobenzamide) demonstrated different inhibition constants (Ki) for HDAC1 and HDAC3, highlighting the influence of molecular structure on enzyme-inhibitor interaction kinetics. nih.gov
| Compound | Target | Ki | Inhibition Mechanism |
| 109 | HDAC1 | 32 nM | Slow-on/Slow-off |
| 109 | HDAC3 | 5 nM | Slow-on/Slow-off |
| 3 | HDAC1 | - | Slow-on/Slow-off |
| 3 | HDAC3 | - | Fast-on/Fast-off (Mechanism 1) |
Table 2: Kinetic inhibition data for 2-aminobenzamide derivatives against HDAC enzymes. nih.gov Note: Compound names are listed in the final table.
Furthermore, reaction conditions significantly impact kinetics. In the synthesis of related chlorinated aminobenzamides, the choice of solvent was found to influence reaction rates, with polar aprotic solvents like dimethylformamide (DMF) enhancing amidation rates. Theoretical predictions of properties like the collision cross section (CCS), which relates to ion mobility, are also available. For the [M+H]⁺ adduct of this compound, the predicted CCS is 130.4 Ų. uni.lu
Catalytic Applications and Transformations
This compound primarily serves as a versatile building block in catalytic transformations, particularly for the synthesis of quinazolinones, a class of heterocyclic compounds with significant biological activity. mdpi.com
Various catalytic systems have been developed for the cyclization of 2-aminobenzamides. Copper-catalyzed tandem reactions provide an efficient route to quinazolinone derivatives from 2-aminobenzamides and tertiary amines, operating under aerobic conditions. mdpi.comorganic-chemistry.org Another approach involves a microwave-assisted, copper-catalyzed aerobic oxidative synthesis using alcohols as the coupling partner. rsc.org Transition-metal-free methods have also been reported, such as an H₂O₂-mediated reaction that uses dimethyl sulfoxide (B87167) (DMSO) as a C1 source. nih.govresearchgate.net
Interestingly, the reactivity of the 2-aminobenzamide scaffold is sensitive to substitution. In a visible-light-induced copper(I)-catalyzed oxidative cyclization with alcohols, this compound was reported to afford only a trace amount of the desired quinazolinone product. lookchem.comlookchem.com In contrast, other substituted 2-aminobenzamides and N-substituted derivatives proceeded with moderate to good yields, highlighting the influence of the 6-methyl group on this specific transformation. lookchem.comlookchem.com
| 2-Aminobenzamide Substrate | Co-reactant | Catalyst System | Product Yield |
| 2-Aminobenzamide | Benzyl alcohol | CuI / Cs₂CO₃ (Microwave) | 82% |
| 2-Amino-5-bromobenzamide | Benzyl alcohol | CuI / Cs₂CO₃ (Microwave) | 88% |
| 2-Amino-N-methylbenzamide | Triethylamine | Cu₂O / PCy₃ | 76% |
| 2-Amino-5-chlorobenzamide | Triethylamine | Cu₂O / PCy₃ | 81% |
| This compound | Methanol (B129727) | CuI / Cs₂CO₃ (Visible Light) | Trace |
Table 3: Representative yields for quinazolinone synthesis from various 2-aminobenzamide derivatives under different catalytic conditions. organic-chemistry.orgrsc.orglookchem.comlookchem.com
Beyond quinazolinones, the aminobenzamide core is used in other catalytic cyclizations. A copper-catalyzed domino-double annulation of o-aminobenzamides with 2-iodoisothiocyanates has been developed to synthesize tetracyclic benzo nih.govbeilstein-journals.orgthiazolo[2,3-b]quinazolin-12-ones. acs.orgacs.org The compound itself can be synthesized efficiently via methods like the eco-friendly hydrolysis of 2-amino-6-methylbenzonitrile. nih.gov
Mechanistic Elucidation of Key Reactions
Understanding the reaction mechanisms underlying the transformations of this compound is key to optimizing reaction conditions and expanding their synthetic utility. Several mechanistic pathways have been proposed for its principal reactions.
For the visible-light-mediated copper(I)-catalyzed oxidative cyclization of 2-aminobenzamides with alcohols, a plausible mechanism involves the in-situ formation of a Ligand-Copper superoxo complex. lookchem.comlookchem.com This complex absorbs visible light (λmax≈473 nm) and becomes excited. The excited complex is proposed to activate the alpha C(sp³)–H bond of the alcohol via a Hydrogen Atom Transfer (HAT) process, generating an aldehyde intermediate. The aldehyde then undergoes condensation with the 2-aminobenzamide, followed by intramolecular cyclization and oxidation to yield the final quinazolinone product. lookchem.comlookchem.com The low yield observed with this compound in this specific reaction may be due to steric hindrance from the methyl group, which could impede the initial coordination to the copper center or the subsequent cyclization step. lookchem.comlookchem.com
An alternative mechanism for copper-catalyzed quinazolinone synthesis from 2-aminobenzamides and tertiary amines or alcohols does not invoke a photoredox cycle. Instead, it is proposed that the copper catalyst first facilitates the oxidation of the tertiary amine or alcohol to an aldehyde. organic-chemistry.orgrsc.org This is followed by a standard condensation with the primary amino group of the benzamide to form an imine intermediate, which then undergoes intramolecular cyclization and a final oxidation step to furnish the aromatic quinazolinone ring. organic-chemistry.orgrsc.org
In transition-metal-free systems , such as the H₂O₂-mediated synthesis using DMSO, a radical pathway is suggested. nih.gov The reaction is believed to be initiated by the generation of radicals that facilitate the incorporation of a carbon atom from DMSO into the quinazolinone scaffold.
Theoretical studies on related structures, like 2-Amino-6-chloro-N-methylbenzamide, using Density Functional Theory (DFT) provide fundamental insights into electronic structure. ajrconline.org Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help to predict the sites most susceptible to nucleophilic or electrophilic attack, thereby rationalizing the observed chemical reactivity. ajrconline.org
Derivatives with Enhanced Reactivity
Modifying the core structure of this compound leads to derivatives with enhanced or specialized reactivity, which is a common strategy in both materials science and medicinal chemistry.
One of the clearest examples of enhanced reactivity comes from the N-substitution of the amide group. In copper-catalyzed cyclizations with alcohols, o-amino-N-substituted benzamides consistently show higher reactivity and give better yields of quinazolinone products compared to their primary amide counterparts. lookchem.comlookchem.com This suggests that altering the electronic or steric properties of the amide nitrogen can facilitate the cyclization process.
Furthermore, derivatization is a key strategy for developing molecules with specific biological functions. The 2-aminobenzamide scaffold is a core component of potent inhibitors of histone deacetylases (HDACs). nih.gov By appending different functional groups to the core, researchers can tune the molecule's selectivity for different HDAC isotypes. For example, compound 109 was developed as a potent, slow-binding inhibitor of both HDAC1 and HDAC3. nih.gov
In another application, the core structure is integrated into larger, more complex molecules with potential therapeutic value. Derivatives of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one have been synthesized and shown to possess significant antiproliferative activity against lung cancer cells. acs.org Similarly, related benzothiazole (B30560) structures are investigated for their anti-tubercular properties. rsc.org The synthesis of trifluoromethylated isoquinolindione derivatives from N-methacryloyl-N-methylbenzamides via photoredox catalysis further illustrates how the benzamide moiety can be used to construct complex heterocyclic systems with desirable fluorine-containing groups. beilstein-journals.org
| Parent Structure | Modification | Derivative Class | Enhanced Property / Application |
| o-Aminobenzamide | N-alkylation/arylation | N-Substituted o-aminobenzamides | Enhanced reactivity in Cu-catalyzed cyclizations lookchem.comlookchem.com |
| 2-Aminobenzamide | Appending amino-oxohexyl-methylbenzamide chain | HDAC Inhibitors | Potent and selective enzyme inhibition nih.gov |
| Quinazolinone | Fusion with aminobenzothiazole | 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolinones | Anticancer activity acs.org |
| N-methylbenzamide | N-methacryloyl substitution | N-methacryloyl-N-methylbenzamides | Precursors for trifluoromethylated heterocycles beilstein-journals.org |
Table 4: Selected derivatives of the aminobenzamide scaffold and their enhanced reactivity or application.
Coordination Chemistry of 2 Amino 6 Methylbenzamide and Its Derivatives
Ligand Properties of 2-Amino-6-methylbenzamide
This compound is a multifaceted ligand with several potential donor sites for coordination to a metal ion. The primary coordination is expected to occur through the exocyclic amino group (-NH₂) and the carbonyl oxygen atom (C=O) of the amide group. This bidentate chelation would result in the formation of a stable six-membered ring, a favorable arrangement in coordination chemistry.
The electronic nature of the benzene (B151609) ring is influenced by two electron-donating groups: the amino group at the 2-position and the methyl group at the 6-position. These groups increase the electron density on the aromatic ring and, by extension, on the donor atoms. This enhanced electron density can increase the Lewis basicity of the amino nitrogen and carbonyl oxygen, thereby promoting stronger coordination to metal centers.
However, the steric hindrance imposed by the methyl group at the 6-position, ortho to the amino group, may influence the coordination geometry and the stability of the resulting metal complexes. This steric factor could affect the planarity of the ligand upon coordination and potentially lead to distorted geometries around the metal ion. The interplay between the electronic enhancement of ligating ability and the steric constraints is a key feature of this ligand. In some instances, depending on the reaction conditions and the nature of the metal ion, the amide nitrogen could also participate in coordination, although coordination through the carbonyl oxygen is generally more common for benzamides. up.ac.zae4journal.com
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions, such as temperature and pH, would be critical in determining the final product.
Transition Metal Complexes (e.g., Co(II) complexes of related benzothiazoles)
The synthesis of transition metal complexes with ligands analogous to this compound, such as 2-amino-6-methylbenzothiazole (B160888), provides a model for the expected synthetic routes and characterization methods. For instance, a Cobalt(II) complex of 2-amino-6-methylbenzothiazole has been synthesized by reacting the ligand with cobalt(II) chloride hexahydrate in an alcoholic solvent. rsc.org A similar approach could be employed for this compound.
The characterization of such complexes typically involves a range of spectroscopic and analytical techniques:
Elemental Analysis: To determine the empirical formula of the complex and the ligand-to-metal ratio.
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. A shift in the vibrational frequencies of the C=O and N-H stretching bands upon complexation would indicate their involvement in bonding to the metal ion.
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry around the metal ion.
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in elucidating the oxidation state and spin state of the metal ion, and consequently the geometry of the complex.
Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex and to determine the presence of coordinated or lattice solvent molecules. up.ac.zarsc.org
Table 1: Illustrative Characterization Data for a Hypothetical Co(II) Complex of this compound, based on data for related compounds. rsc.org
| Property | Expected Observation |
| Physical State | Crystalline solid |
| Molar Conductance | Low value in a suitable solvent, indicating a non-electrolytic nature. |
| IR Spectroscopy (cm⁻¹) | Shift of ν(C=O) and ν(N-H) bands to lower frequencies compared to the free ligand, suggesting coordination through the carbonyl oxygen and amino nitrogen. Appearance of new bands for M-O and M-N vibrations. |
| UV-Vis Spectroscopy | Absorption bands corresponding to d-d transitions, indicative of a specific geometry (e.g., octahedral). |
| Magnetic Moment (B.M.) | Value consistent with the expected spin state and geometry for a Co(II) complex (e.g., high-spin octahedral). |
Main Group Metal Complexes
The coordination chemistry of benzamides with main group metals has also been explored. Complexes with metals such as zinc(II) and cadmium(II) have been synthesized by reacting benzamide (B126) with the corresponding metal halides. up.ac.za Theoretical studies on the complexation of benzamide with zinc chloride (ZnCl₂) suggest that coordination occurs via the oxygen atom of the amide group. e4journal.com
The synthesis of main group metal complexes of this compound would likely follow similar procedures, reacting the ligand with a main group metal salt (e.g., chlorides, nitrates) in a suitable solvent system. Characterization would employ similar techniques as for transition metal complexes, with particular emphasis on:
¹H and ¹³C NMR Spectroscopy: For diamagnetic main group metal complexes, NMR spectroscopy is a powerful tool to probe the ligand environment and confirm coordination. Chemical shifts of protons and carbons near the coordination sites would be expected to change upon complexation.
X-ray Crystallography: To definitively determine the solid-state structure and coordination mode.
Structural Analysis of Coordination Compounds
The structural analysis of coordination compounds is crucial for understanding their properties and reactivity. For complexes of this compound, this would involve determining the arrangement of the ligands around the central metal ion and the conformation of the ligand itself.
Coordination Geometry and Ligand Conformation
Based on studies of related ligands, several coordination geometries are possible for metal complexes of this compound. For transition metals like Co(II), a distorted octahedral geometry is often observed, especially when other ligands or solvent molecules are also coordinated to the metal center. rsc.org In the case of main group metals like Zn(II), a tetrahedral geometry is common, as seen in complexes with benzamide itself. up.ac.zae4journal.com
The conformation of the this compound ligand upon coordination is expected to be influenced by the formation of the chelate ring and the steric effect of the ortho-methyl group. The six-membered chelate ring formed by coordination through the amino nitrogen and carbonyl oxygen would likely adopt a stable, low-energy conformation, such as a boat or chair form. The steric pressure from the methyl group could cause a twisting of the amide group relative to the plane of the benzene ring, leading to a non-planar conformation of the coordinated ligand. Single-crystal X-ray diffraction is the definitive method for determining these structural details. rsc.org
Metal-Ligand Bonding Nature
The bonding between the metal ion and this compound is primarily a coordinate covalent bond, formed by the donation of electron pairs from the nitrogen and oxygen donor atoms of the ligand to the vacant orbitals of the metal ion. The nature of this bond can be further understood through spectroscopic and theoretical studies.
IR Spectroscopy: The magnitude of the shift in the stretching frequencies of the C=O and N-H bonds upon coordination can provide an indication of the strength of the metal-oxygen and metal-nitrogen bonds.
Electronic Spectroscopy: The position and intensity of d-d electronic transitions in transition metal complexes are sensitive to the ligand field strength, which is a measure of the metal-ligand interaction energy.
Theoretical Calculations: Computational methods, such as Density Functional Theory (DFT), can be used to model the electronic structure of the complexes and provide insights into the nature of the metal-ligand bonding orbitals and the charge distribution within the molecule. e4journal.com
Advanced Research Applications of 2 Amino 6 Methylbenzamide Derivatives Excluding Medical/dosage
Agricultural and Agrochemical Applications
In the agricultural sector, derivatives of 2-Amino-6-methylbenzamide are utilized for their protective effects on crops and as key components in the synthesis of modern pesticides.
As Plant Safening Agents
Certain derivatives of this compound act as plant safening agents, which protect crops from the phytotoxic effects of herbicides. chemicalbook.comscbt.comchemicalbook.com These compounds can mitigate the damage that herbicides might otherwise cause to the desired plants, without diminishing the herbicide's effectiveness against weeds. The safening effect is attributed to the specific molecular structure of these derivatives, which allows them to interact with plant metabolic pathways and enhance the detoxification of the herbicide. This application is crucial for improving crop yields and ensuring food security.
Intermediate in Pesticide Synthesis (e.g., Tetrachlorantraniliprole)
This compound and its chlorinated derivatives are critical intermediates in the synthesis of advanced pesticides, most notably the insecticide Tetrachlorantraniliprole. vulcanchem.comchemicalbook.compatsnap.com The synthesis process involves several steps, starting with the creation of a chlorinated version of 2-amino-N-methylbenzamide, specifically 2-amino-3,5-dichloro-N-methylbenzamide. vulcanchem.comchemicalbook.compatsnap.com This intermediate is then coupled with other chemical moieties to produce the final complex structure of Tetrachlorantraniliprole. vulcanchem.comchemicalbook.com This insecticide is highly effective against a range of lepidopteran pests, which are known to cause significant damage to crops like rice, corn, and vegetables. chemicalbook.comresearchgate.net
The following table outlines the key steps in the synthesis of Tetrachlorantraniliprole, highlighting the role of the this compound derivative.
| Step | Reactants | Product | Significance |
| 1 | Isatoic anhydride (B1165640), Methylamine (B109427) solution | 2-amino-N-methylbenzamide | Formation of the core benzamide (B126) structure. patsnap.com |
| 2 | 2-amino-N-methylbenzamide, Trichloroisocyanuric acid | 2-amino-3,5-dichloro-N-methylbenzamide | Chlorination of the benzamide, a key intermediate. patsnap.com |
| 3 | 2-amino-3,5-dichloro-N-methylbenzamide, Other precursors | Tetrachlorantraniliprole | Final coupling reaction to form the active pesticide. vulcanchem.comchemicalbook.com |
Materials Science and Engineering
The unique properties of this compound derivatives also make them valuable in the field of materials science for the creation of novel polymers and functional materials.
Precursors for Polymeric Materials
Aromatic amides, including derivatives of this compound, are recognized as valuable building blocks for creating supramolecular structures and polymers. evitachem.com Their ability to form strong intermolecular hydrogen bonds contributes to the development of materials with specific and desirable properties. evitachem.com These polymers can be tailored for various applications, including advanced coatings and other specialized materials.
Components in Functional Materials
Research has explored the use of this compound derivatives in the development of functional materials. These compounds can be incorporated into materials to impart specific chemical characteristics, leading to applications in areas such as advanced coatings. The versatility of their chemical structure allows for the design of materials with tailored functionalities.
Chemosensors and Analytical Probes
The structural features of this compound derivatives make them suitable for use in the development of chemosensors and analytical probes for detecting various analytes.
Benzamide derivatives, in general, have been investigated for their potential as chemosensors for the detection of metal ions and other substances. evitachem.com The presence of electron-donating groups in some derivatives can enhance their sensitivity and selectivity towards specific analytes. evitachem.com For instance, BODIPY (boron-dipyrromethene) derivatives, which can be synthesized from precursors related to this compound, have shown promise as colorimetric and fluorimetric chemosensors for ions like Hg2+ and Fe3+ in aqueous solutions. mdpi.com These sensors work by changing their optical properties, such as color or fluorescence, upon binding with the target analyte.
Novel Synthetic Reagents
Derivatives of this compound have emerged as versatile building blocks and reagents in modern organic synthesis. Their unique structural features, comprising a primary aromatic amine, an amide, and a methyl group on the benzene (B151609) ring, allow for a diverse range of chemical transformations. These derivatives are particularly valuable in the construction of complex heterocyclic systems and in the development of novel catalytic processes. Research has demonstrated their utility as precursors in multicomponent reactions and as ligands for transition metal catalysts, enabling the efficient synthesis of a variety of organic compounds.
One notable application of aminobenzamide derivatives is in the synthesis of quinazolinones, a class of heterocyclic compounds with significant biological activities. In a study exploring the copper-catalyzed oxidative condensation of o-aminobenzamides with alcohols as a C1 source, various substituted 2-aminobenzamides were successfully converted to their corresponding quinazolinone derivatives. lookchem.com While 2-amino-N-substituted benzamides generally provided good yields, the study noted that this compound specifically afforded only a trace amount of the desired quinazolinone product under the examined reaction conditions. lookchem.com This finding highlights the influence of the methyl group at the 6-position on the reactivity of the molecule in this specific transformation. lookchem.com The practical utility of this methodology was demonstrated by synthesizing a key intermediate for an anti-cancer agent, showcasing the relevance of this synthetic strategy. lookchem.com
The general synthetic utility of 2-aminobenzamide (B116534) derivatives is further exemplified by their role as intermediates in the synthesis of more complex molecules. For instance, 2-amino-N-benzyl-N-methylbenzamide is recognized as a crucial intermediate, with its structure allowing for various modifications to produce novel compounds.
Furthermore, derivatives of closely related aminobenzamides and aminophenols are instrumental in the development of advanced catalytic systems. They can act as ligands that coordinate with transition metals to form complexes with significant catalytic activity. These metal complexes have been shown to catalyze a range of important organic transformations. For example, Schiff base complexes derived from the condensation of 2-aminopyridine (B139424) (a structural relative) with aldehydes, when complexed with metals like Cu(II), have demonstrated remarkable catalytic efficiency in Claisen-Schmidt condensation reactions for synthesizing chalcone (B49325) derivatives. mdpi.com These reactions, facilitated by the metal complexes, often result in high yields and shorter reaction times. mdpi.com
In a similar vein, new hexadentate Schiff base ligands have been synthesized from N,N'-(ethane-1,2-diyl)bis(2-amino-N-methyl-benzamide). The resulting Co(II), Ni(II), and Cu(II) complexes of these ligands have been investigated for their catalytic activity in the activation of allylic and benzylic C-H bonds. Notably, the Cu(II) complexes exhibited superior activity in these oxidation reactions. The research into such catalytic systems is driven by the quest for efficient and selective methods for functionalizing otherwise inert C-H bonds.
The versatility of aminobenzamide derivatives extends to their use in multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a complex product. While specific examples detailing this compound in MCRs are not extensively documented in the provided results, the broader class of 2-aminobenzothiazoles and other amino-heterocycles are widely used in MCRs to generate diverse libraries of complex molecules. nih.govrsc.org For example, a three-component reaction of aromatic aldehydes, 4-methylcyclohexanone, and malononitrile (B47326) has been used to synthesize 2-amino-6-methyl-4-aryltetrahydronaphthalene derivatives. sioc-journal.cn
The data below summarizes the application of various aminobenzamide derivatives and related structures as synthetic reagents and in the formation of catalytic systems.
Emerging Research Directions and Interdisciplinary Studies
Integration with Supramolecular Chemistry
Supramolecular chemistry, which focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions, is a promising domain for 2-Amino-6-methylbenzamide. The molecule's inherent ability to form strong and directional hydrogen bonds is the cornerstone of its potential in this field.
The primary amine (-NH2) and the amide (-C(O)NH2) groups are excellent hydrogen bond donors and acceptors. This dual functionality allows for the formation of robust self-assembled structures. For instance, in related molecules like 2-Amino-N,3-dimethylbenzamide, crystal structure analysis has revealed that molecules are linked by intermolecular N—H⋯N and N—H⋯O hydrogen bonds, creating distinct double-stranded chains. iucr.org This predictable self-assembly into one-dimensional tapes is a foundational principle of crystal engineering and supramolecular polymerization.
The specific arrangement of the functional groups in this compound can lead to the formation of well-defined hydrogen-bonding motifs. One common pattern observed in similar structures is the centrosymmetric R²₂(8) dimer, where two molecules are linked by a pair of N—H⋯O hydrogen bonds. sigmaaldrich.com These dimers can then serve as building blocks, or synthons, for more complex assemblies. The presence of the methyl group introduces steric factors and can influence the packing of these assemblies, potentially enabling the design of porous materials or liquid crystals.
Molecular recognition is another key aspect of supramolecular chemistry where this compound could be utilized. nih.govresearchgate.net The defined spatial arrangement of its hydrogen-bonding sites makes it a candidate for designing host molecules for the selective binding of specific guest species, such as dicarboxylates or other complementary molecules, through multiple-point recognition.
Table 1: Potential Supramolecular Interactions of this compound
| Interaction Type | Participating Groups | Potential Resulting Structure |
|---|---|---|
| Intermolecular Hydrogen Bond | Amine (donor) and Carbonyl (acceptor) | Centrosymmetric R²₂(8) dimers |
| Intermolecular Hydrogen Bond | Amide N-H (donor) and Amine N (acceptor) | Linear or zigzag chains |
| π-π Stacking | Aromatic Rings | Stacked columnar arrays |
| Self-Assembly | Combination of H-bonds and stacking | 1D tapes, 2D sheets, or 3D networks |
Nanotechnology Applications
The field of nanotechnology offers fertile ground for the application of this compound, primarily as a functionalizing agent for nanomaterials. Its bifunctional nature—the reactive amino group and the polar benzamide (B126) moiety—allows it to act as a versatile molecular linker or surface modifier.
One emerging application is in the surface functionalization of nanoparticles. For instance, the amino group can be used to covalently attach the molecule to the surface of silica (B1680970) or gold nanoparticles. This functionalization can alter the nanoparticles' properties, such as their dispersibility in different solvents, their biocompatibility, or their ability to interact with other molecules. While direct studies on this compound are nascent, research on related structures, such as using 2-Mercapto-N-methylbenzamide to functionalize mesoporous materials for ion removal, demonstrates the principle's viability. researchgate.net
Furthermore, this compound could be incorporated into polymer-based nanomaterials. It can be used as a monomer or a modifying agent in the synthesis of polymers for drug delivery systems, where the benzamide structure could interact with encapsulated therapeutic agents. The self-assembly properties discussed in the previous section can also be harnessed to create ordered nanostructures like nanofibers or nanotubes, which have applications in tissue engineering and regenerative medicine. nih.govrsc.orgresearchgate.net For example, self-assembling peptide-based systems often rely on amide hydrogen bonding to form hydrogels, a principle that could be extended to smaller molecules like this benzamide derivative. rsc.org
Table 2: Potential Roles of this compound in Nanotechnology
| Application Area | Proposed Role of this compound | Potential Outcome |
|---|---|---|
| Nanoparticle Functionalization | Surface ligand for gold or silica nanoparticles | Enhanced stability, altered surface chemistry, platform for further conjugation |
| Nanomaterial Synthesis | Building block for self-assembled nanofibers or tubes | Creation of high-aspect-ratio materials for scaffolding or electronics |
| Drug Delivery Systems | Component of polymer-drug conjugates or nanocarriers | Improved drug loading and controlled release profiles |
| Nanosensors | Functional coating for sensor surfaces | Selective detection of analytes through hydrogen bonding or other interactions |
Computational-Experimental Synergies in this compound Research
The synergy between computational modeling and experimental work is crucial for deeply understanding and predicting the behavior of molecules like this compound. nih.govresearchgate.net This collaborative approach allows researchers to rationalize experimental findings and guide the design of new materials and reactions.
Density Functional Theory (DFT) is a powerful computational tool that has been used to study closely related compounds, such as 2-Amino-6-chloro-N-methylbenzamide. rjptonline.orgdntb.gov.uaajrconline.org These computational studies provide detailed insights into the molecule's geometric and electronic structure. For example, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles, which can then be validated against experimental data obtained from X-ray crystallography. researchgate.netiucr.org
This synergy is particularly valuable in understanding the molecule's spectroscopic properties. Theoretical vibrational frequencies calculated via DFT can be correlated with experimental infrared (IR) and Raman spectra, allowing for precise assignment of spectral bands to specific molecular motions. rjptonline.orgdntb.gov.ua Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions, which helps in interpreting experimental UV-Vis spectra. rjptonline.org
Moreover, computational methods can elucidate reaction mechanisms and predict reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps, for instance, can identify the electron-rich and electron-poor regions of this compound, predicting sites susceptible to electrophilic or nucleophilic attack. rjptonline.orgdntb.gov.ua The analysis of frontier molecular orbitals (HOMO and LUMO) provides information about the molecule's chemical reactivity and kinetic stability. rjptonline.orgjocpr.com This theoretical guidance can significantly streamline the process of designing new synthetic routes or predicting the products of unknown reactions, which are then confirmed through laboratory experiments.
Table 3: Comparison of Computational and Experimental Techniques for this compound Analysis
| Property | Computational Method | Experimental Technique | Synergy |
|---|---|---|---|
| Molecular Geometry | DFT Optimization | X-Ray Crystallography | Validation of predicted bond lengths/angles; understanding crystal packing forces. |
| Vibrational Modes | DFT Frequency Calculation | FT-IR & Raman Spectroscopy | Accurate assignment of spectral peaks to molecular vibrations. |
| Electronic Transitions | TD-DFT | UV-Vis Spectroscopy | Interpretation of absorption spectra and understanding electronic structure. |
| Reactivity | MEP, HOMO-LUMO Analysis | Chemical Synthesis & Reactivity Studies | Prediction of reaction sites and mechanisms; rationalization of product formation. |
| Hydrogen Bonding | NBO Analysis, Interaction Energy | NMR, X-Ray Crystallography | Quantifying the strength and nature of non-covalent interactions observed experimentally. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Amino-6-methylbenzamide, and how can reaction conditions be optimized for reproducibility?
- Methodology : The compound is synthesized via nitrile hydration using eco-friendly protocols. A typical procedure involves reacting 2-amino-6-methylbenzonitrile with water under catalytic conditions (e.g., NaOH/EtOH). Optimal conditions include a 1:2 molar ratio of nitrile to water at 80°C for 6 hours, yielding 93% with minimal byproducts. Characterization via -NMR (e.g., δ 7.63 ppm for aromatic protons) and -NMR (δ 170.5 ppm for the carbonyl group) ensures purity .
- Critical Parameters : Monitor reaction temperature and solvent choice to avoid side reactions (e.g., hydrolysis of the amide group).
Q. How should researchers handle discrepancies in spectral data (e.g., NMR, IR) during characterization?
- Resolution Strategy :
Cross-validate with independent synthetic batches to rule out batch-specific impurities.
Compare data with structurally analogous compounds (e.g., 2-Amino-N-methylbenzamide derivatives) to identify substituent-specific shifts .
Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic patterns .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Safety Measures :
- Use fume hoods and PPE (gloves, goggles) to prevent inhalation or skin contact.
- Store waste separately in labeled containers for professional disposal to avoid environmental contamination .
- In case of exposure, rinse affected areas with water and seek medical evaluation .
Advanced Research Questions
Q. How can computational tools predict the reactivity and stability of this compound in novel synthetic pathways?
- Approach :
- Employ databases like PubChem and Reaxys to retrieve thermodynamic parameters (e.g., bond dissociation energies).
- Use cheminformatics tools (e.g., PISTACHIO, BKMS_METABOLIC) to model reaction pathways. For instance, predict regioselectivity in electrophilic substitution reactions based on electron-donating/-withdrawing effects of the amino and methyl groups .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inert behavior)?
- Methodology :
Contextual Analysis : Compare assay conditions (e.g., concentration ranges, solvent systems). For example, activity may vary in DMSO vs. aqueous buffers due to solubility differences .
Structure-Activity Relationships (SAR) : Investigate substituent effects by synthesizing analogs (e.g., 2-Amino-6-chlorobenzamide) to isolate contributing functional groups .
Q. How can researchers design experiments to study the compound’s solubility in diverse solvents for formulation studies?
- Experimental Design :
- Use the shake-flask method : Saturate solvents (e.g., water, DMSO, ethanol) with the compound, filter, and quantify via UV-Vis spectroscopy.
- Apply Hansen solubility parameters to predict miscibility. For example, polar aprotic solvents (DMF, DMSO) enhance solubility due to hydrogen-bond acceptance .
Q. What advanced techniques validate the crystalline structure of this compound?
- Characterization Workflow :
- Single-crystal X-ray diffraction (SC-XRD) to determine unit cell parameters and hydrogen-bonding networks.
- Compare with published crystallographic data (e.g., CCDC entries) for polymorph identification .
Data Interpretation and Reproducibility
Q. How should researchers address variability in synthetic yields across laboratories?
- Troubleshooting Framework :
Audit reagent purity (e.g., nitrile starting material ≥98%).
Standardize equipment (e.g., calibrate temperature controllers).
Document procedural deviations (e.g., stirring rate, cooling time) to isolate critical variables .
Q. What statistical methods are recommended for analyzing dose-response data in pharmacological studies?
- Best Practices :
- Fit data to Hill-Langmuir equations using nonlinear regression (e.g., GraphPad Prism).
- Report EC/IC values with 95% confidence intervals to quantify uncertainty .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
